(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-3-9-8(5-7-11(17)18)4-6-10(16-9)12(13,14)15/h4-7H,2-3H2,1H3,(H,17,18)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCIJHJOEHBPBF-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
Condensation strategies are widely employed to construct the α,β-unsaturated carboxylic acid moiety. A representative method involves reacting 2-propyl-6-(trifluoromethyl)pyridine-3-carbaldehyde with malonic acid under acidic or basic conditions. For instance, Knoevenagel condensation using piperidine as a catalyst in refluxing ethanol yields the target compound with moderate efficiency. Key variables include:
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | Piperidine | 45–60% |
| Solvent | Ethanol | — |
| Temperature | Reflux (78°C) | — |
| Reaction Time | 6–8 hours | — |
This method benefits from operational simplicity but often requires post-reaction purification via recrystallization from ethyl acetate/hexane mixtures.
Grignard Reagent-Based Alkylation
Introducing the propyl group via Grignard reagents ensures regioselectivity. A two-step protocol involves:
-
Formation of 3-bromo-6-(trifluoromethyl)pyridine through radical bromination.
-
Alkylation using propylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with dry ice to form the acrylic acid derivative.
| Step | Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 72% |
| Grignard Addition | PropylMgBr, THF, −78°C | 58% |
This route offers superior control over substituent positioning but demands stringent anhydrous conditions.
Direct Trifluoromethylation
Late-stage trifluoromethylation using Umemiya’s reagent (CF₃SO₂Na) enables modular synthesis. A copper-mediated coupling of 3-propyl-2-iodopyridine with CF₃SO₂Na in DMF at 110°C achieves the trifluoromethyl group installation, followed by oxidation to the acrylic acid.
| Reaction Stage | Conditions | Yield |
|---|---|---|
| CF₃ Installation | CuI, Phenanthroline, DMF, 110°C | 65% |
| Oxidation | KMnO₄, H₂O, 60°C | 81% |
This method avoids pre-functionalized pyridine precursors but suffers from higher catalyst costs.
Experimental Optimization Strategies
Microwave-Assisted Hydrolysis
Microwave irradiation significantly accelerates hydrolysis steps. For example, treating (E)-3-(2-propyl-6-(trifluoromethyl)pyridin-3-yl)acrylonitrile with 6 M HCl in dioxane at 130°C for 90 minutes under microwave conditions achieves 99% conversion to the carboxylic acid.
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Time | 90 minutes |
| Acid Concentration | 6 M HCl |
| Solvent | 1,4-Dioxane |
This approach reduces reaction times from 24 hours to <2 hours, minimizing side product formation.
Coupling Reagent Selection
Peptide coupling agents like PyBop enhance amidations in precursor steps. A documented protocol couples 2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid with hydrazine derivatives using PyBop in acetonitrile, yielding 92% of the intermediate.
| Reagent | Solvent | Base | Yield |
|---|---|---|---|
| PyBop | CH₃CN | (i-Pr)₂EtN | 92% |
| EDC·HCl | DCM | DIEA | 78% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors improves scalability and safety. A pilot-scale setup for the Knoevenagel condensation achieved 85% yield with:
| Parameter | Value |
|---|---|
| Flow Rate | 10 mL/min |
| Residence Time | 30 minutes |
| Temperature | 70°C |
This method reduces thermal degradation risks and enhances reproducibility.
Purification Techniques
Reverse-phase preparative HPLC is critical for isolating high-purity batches. A typical protocol uses:
| Column | Gradient | Flow Rate |
|---|---|---|
| Luna C18 (5 μm) | 10–100% MeCN/H₂O | 40 mL/min |
Post-HPLC basification (pH 12) and extraction with EtOAc recover >95% of the product.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity . The pyridine ring can also participate in various interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its trifluoromethyl, propyl, and acrylic acid substituents. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of Structural Features
Key Observations:
- Trifluoromethyl Group Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone . However, the target compound combines this group with a propyl chain, further increasing hydrophobicity compared to analogs with smaller substituents like amino or cyano groups .
- Acrylic Acid vs. Ester Derivatives: The free carboxylic acid in the target compound improves hydrogen-bonding capacity and acidity (pKa ~4-5), whereas methyl esters (e.g., (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate) exhibit lower solubility in aqueous media .
Solubility and Stability:
- The target compound’s solubility in DMSO (>10 mM) is typical for trifluoromethylated pyridines, but its stability at -80°C surpasses analogs like 3-(Aminomethyl)-6-(trifluoromethyl)pyridine, which may degrade faster due to amine reactivity .
- Compared to 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, the target compound lacks a fused heterocyclic ring, simplifying synthesis but reducing rigidity .
Biological Activity
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Pyridine Ring: The presence of a pyridine ring contributes to the compound's lipophilicity and potential interactions with biological targets.
- Trifluoromethyl Group: This group enhances the compound's metabolic stability and influences its binding affinity.
- Acrylic Acid Moiety: This functional group is known for its ability to participate in various biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Mechanism of Action:
- Inhibition of NF-kB Pathway: The compound appears to interfere with the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.
- Reduction of Reactive Oxygen Species (ROS): It also reduces ROS production, further mitigating inflammation.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have shown promising results. Studies conducted on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), revealed that this compound induces apoptosis through:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Caspase activation |
| HT-29 | 22.7 | Cell cycle arrest at G1 phase |
These findings indicate that the compound could be a candidate for further development in cancer therapy.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- A clinical trial evaluated the efficacy of this compound in patients with skin infections caused by resistant strains of Staphylococcus aureus. Results showed a significant reduction in infection rates compared to standard treatment.
-
Case Study 2: Anti-inflammatory Application
- A study assessed the impact of this compound on patients with rheumatoid arthritis. Participants receiving treatment reported decreased joint pain and swelling, correlating with reduced levels of inflammatory markers in their blood.
Q & A
Q. Structural Confirmation :
- Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination, as demonstrated in resolving regioselectivity ambiguities in related compounds .
- NMR Spectroscopy : Key signals include the trifluoromethyl (CF₃) group at ~110–120 ppm in ¹⁹F NMR and the α,β-unsaturated proton (J ≈ 15–16 Hz) in ¹H NMR .
- LCMS/HPLC : Retention times and mass-to-charge ratios (e.g., m/z 259 [M+H]+) confirm molecular weight and purity .
How can researchers address regioselectivity challenges during the acylation steps in synthesizing this compound?
Advanced Research Focus
Regioselectivity issues often arise in pyridine functionalization due to competing reaction sites. Strategies include:
- Protecting Group Chemistry : Temporarily block reactive sites (e.g., amino or hydroxyl groups) to direct substitution to the desired position .
- Catalytic Systems : Use palladium catalysts with tailored ligands (e.g., Buchwald-Hartwig conditions) to enhance selectivity in cross-coupling reactions .
- Reaction Monitoring : Employ HPLC-MS to track intermediate formation and optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Q. Basic Research Focus
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
What strategies are effective in resolving data contradictions arising from isomer formation during synthesis?
Advanced Research Focus
Isomerization or byproduct formation can occur during acylation or coupling steps. Mitigation approaches include:
- Crystallographic Analysis : Single-crystal XRD resolves structural ambiguities, as demonstrated for chidamide isomers .
- Chromatographic Separation : Use preparative HPLC with chiral columns to isolate enantiomers or regioisomers .
- Reaction Optimization : Adjust stoichiometry (e.g., excess CDI for selective acylation) or employ low-temperature conditions to suppress side reactions .
What are the best practices for crystallizing this compound to obtain high-quality single crystals for X-ray diffraction?
Q. Basic Research Focus
- Solvent Selection : Use mixed solvents (e.g., ethanol/water or DCM/hexane) to slowly reduce solubility and promote crystal growth .
- Temperature Gradients : Gradual cooling from elevated temperatures (e.g., 50°C to 4°C) enhances crystal lattice formation.
- SHELX Refinement : Refine XRD data using SHELXL for accurate bond-length and angle calculations, particularly for resolving trifluoromethyl group orientations .
How can computational methods be integrated with experimental data to predict the reactivity of the trifluoromethyl group in further derivatization?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Model reaction pathways to predict regioselectivity in electrophilic substitution (e.g., nitration, halogenation) on the pyridine ring .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics for trifluoromethyl group transformations.
- Docking Studies : Evaluate non-covalent interactions (e.g., hydrogen bonding with the carboxylic acid group) to design targeted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
